molecular formula C11H20N2O3 B13914116 Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate

Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate

Cat. No.: B13914116
M. Wt: 228.29 g/mol
InChI Key: BIVWOGYFJLZDOL-UHFFFAOYSA-N
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Description

Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperidine and is often used in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and 6-oxo-3-piperidylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the piperidine ring. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(6-oxopiperidin-3-yl)methyl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-8-4-5-9(14)12-6-8/h8H,4-7H2,1-3H3,(H,12,14)(H,13,15)

InChI Key

BIVWOGYFJLZDOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(=O)NC1

Origin of Product

United States

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